molecular formula C11H13FO2 B6317736 4-Fluorophenyl pivalate CAS No. 183280-13-9

4-Fluorophenyl pivalate

Cat. No. B6317736
CAS RN: 183280-13-9
M. Wt: 196.22 g/mol
InChI Key: FZQPFMBCWMZTEH-UHFFFAOYSA-N
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Description

4-Fluorophenyl pivalate (4-FPP) is a synthetic compound that has become increasingly popular in the field of scientific research over the past few years. It has been used in a variety of experiments, including those involving biochemical and physiological effects. 4-FPP is a fluorinated analog of phenylpivalic acid (PPA), and is a member of the pivalic acid family. It is a white, crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Fluorophore Design and Optical Properties

4-Fluorophenyl pivalate has been utilized in the design of novel fluorophores with unique properties. A study by (Zhang et al., 2021) describes the synthesis of a new fluorophore with solvatochromism, aggregation-induced emission (AIE), and mechanofluorochromic (MFC) enhancement characteristics. This molecule displays a bathochromic shift in emission wavelength and a decrease in quantum yield with increasing solvent polarity, demonstrating its solvatochromic effect.

Synthesis and Chemical Reactions

4-Fluorophenyl pivalate has been involved in various chemical reactions and synthesis processes. (Harris et al., 2013) developed a stereospecific coupling of benzylic carbamates and pivalates with aryl- and heteroarylboronic esters, illustrating the molecule's versatility in chemical synthesis. Additionally, (Stoesser & Huber, 2021) reported an improved strategy for synthesizing highly fluorinated biphenyls using organozinc pivalates, highlighting the role of pivalate esters in facilitating chemical transformations.

Catalysis and Material Synthesis

In the field of catalysis and material synthesis, 4-Fluorophenyl pivalate has shown significant potential. (Lafrance & Fagnou, 2006) developed a palladium-pivalic acid cocatalyst system, demonstrating high reactivity in direct arylation. This system shows its effectiveness in high yielding direct metalation-arylation reactions of unactivated arenes like benzene.

Luminescence and Magnetic Properties

Research by (Ling et al., 2020) on an air-stable dysprosium(iii) complex containing a pivalate ligand revealed insights into luminescence and magnetic properties. The study focused on the high-resolution emission spectrum and slow magnetic relaxation, contributing to the understanding of lanthanide mononuclear magnets.

properties

IUPAC Name

(4-fluorophenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQPFMBCWMZTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl pivalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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